Dihydrogen triphosphate

Descripción general

Descripción

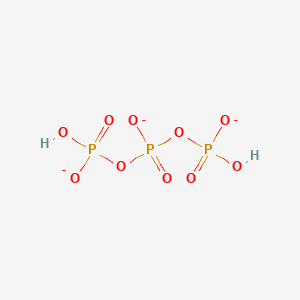

Triphosphate(3-) is a trivalent inorganic anion obtained by removal of three protons from triphosphoric acid. It is a conjugate base of a triphosphate(2-). It is a conjugate acid of a triphosphate(4-).

Aplicaciones Científicas De Investigación

Fluorescent Sensing Technologies

The development of H2PO4− fluorescent sensors is a critical area, particularly for their applications in chemical and biological processes. Innovative approaches in this field have led to the creation of sensors capable of operating in both organic and aqueous solutions. These sensors are categorized into intensity-based "turn-off" and "turn-on" fluorescent sensors, alongside ratiometric fluorescent sensors that utilize dual emission outputs. Such advancements promise enhanced detection capabilities for H2PO4−, pivotal for supramolecular chemistry and life sciences (Zhang et al., 2014).

Material Sciences and Catalysis

In material sciences, compounds like manganese(III) dihydrogen triphosphate dihydrate exhibit notable characteristics, including distinct thermal behaviors and spectroscopic features, which are essential for understanding their chemical properties and potential applications in catalysis and material synthesis (Aranda et al., 1991).

High-Power Laser Applications

Deuterated potassium dihydrogen phosphate (DKDP) plays a vital role in high-power laser systems, especially for third harmonic generation (frequency tripling). Its anisotropic crystal structure and transparency across visible and infrared spectra make DKDP an ideal subject for advanced studies using ellipsometry techniques (Synowicki et al., 2004).

Biochemical Pathways

The biochemical synthesis of folic acid involves intermediates like dihydroneopterin triphosphate, crucial for the biosynthesis pathway. Enzymes such as dihydroneopterin triphosphate pyrophosphohydrolase, which catalyzes the conversion to dihydroneopterin monophosphate, are fundamental in understanding folate biosynthesis and its implications in medical and biochemical research (Suzuki & Brown, 1974).

Photocatalysis

Layered aluminum dihydrogen triphosphate (ALP) demonstrates significant photocatalytic activity under UV irradiation, effectively decomposing odor compounds like dimethyl sulfide (DMS). This property underscores its potential in environmental remediation and the development of advanced photocatalytic materials (Nishikawa et al., 2007).

Propiedades

IUPAC Name |

[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXRWKVEANCORM-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O10P3-3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrogen triphosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)

![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)

![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)

![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)

![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)